![molecular formula C18H13BrO2 B241639 3-Bromobenzyl 1-naphthoate](/img/structure/B241639.png)
3-Bromobenzyl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzyl 1-naphthoate, also known as BBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBNO is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which is widely used in the production of dyes, plastics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromobenzyl 1-naphthoate is not fully understood. However, it is believed that 3-Bromobenzyl 1-naphthoate acts as a nucleophile and forms covalent bonds with electrophilic species. 3-Bromobenzyl 1-naphthoate has been shown to react with various electrophiles, including aldehydes, ketones, and imines. The reactivity of 3-Bromobenzyl 1-naphthoate makes it a versatile building block for the synthesis of various organic molecules.
Biochemical and Physiological Effects:
3-Bromobenzyl 1-naphthoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-Bromobenzyl 1-naphthoate does not exhibit any significant toxicity towards mammalian cells. 3-Bromobenzyl 1-naphthoate has also been shown to have low cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-Bromobenzyl 1-naphthoate is relatively simple and can be performed in a laboratory setting. 3-Bromobenzyl 1-naphthoate is also commercially available, making it easily accessible for researchers. However, 3-Bromobenzyl 1-naphthoate has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, 3-Bromobenzyl 1-naphthoate has not been extensively studied for its toxicity and safety profile, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromobenzyl 1-naphthoate. One potential area of research is the development of 3-Bromobenzyl 1-naphthoate-based materials for various applications, including OLEDs, liquid crystals, and sensors. Another area of research is the development of 3-Bromobenzyl 1-naphthoate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of 3-Bromobenzyl 1-naphthoate and its potential toxicity and safety profile.
Synthesemethoden
3-Bromobenzyl 1-naphthoate can be synthesized through a two-step reaction process. The first step involves the bromination of benzyl chloride to form 3-bromobenzyl chloride. The second step involves the esterification of 3-bromobenzyl chloride with 1-naphthoic acid to form 3-Bromobenzyl 1-naphthoate. The synthesis of 3-Bromobenzyl 1-naphthoate is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzyl 1-naphthoate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 3-Bromobenzyl 1-naphthoate has been used as a building block for the synthesis of various organic molecules, including chiral ligands, biologically active compounds, and liquid crystals. 3-Bromobenzyl 1-naphthoate has also been used as a dopant in organic light-emitting diodes (OLEDs) and as a molecular probe for the detection of metal ions in solution.
Eigenschaften
Produktname |
3-Bromobenzyl 1-naphthoate |
---|---|
Molekularformel |
C18H13BrO2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
(3-bromophenyl)methyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2 |
InChI-Schlüssel |
HZTNKCNUYJUIGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.